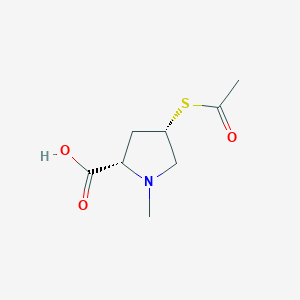

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with an acetylthio group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Substitution Reaction: The acetylthio group is introduced through a substitution reaction, often using acetyl chloride and a thiol compound under basic conditions.

Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing enantioselective synthesis techniques to ensure the desired (2S,4S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acetyl chloride, thiol compounds, bases like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be used in the synthesis of proline derivatives, which are crucial in the development of peptide-based drugs .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

3. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes, which could be beneficial in treating conditions like hypertension or diabetes by modulating metabolic pathways .

Cosmetic Applications

1. Skin Care Formulations

The compound is being explored for its role in cosmetic formulations due to its moisturizing and skin-conditioning properties. It can enhance the texture and stability of creams and lotions, making them more appealing to consumers .

2. Anti-Aging Products

Due to its antioxidant capabilities, this compound is also being considered for inclusion in anti-aging products. Its ability to combat free radicals can help maintain skin elasticity and reduce the appearance of fine lines .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Building block for proline derivatives |

| Antioxidant formulations | Reduces oxidative stress | |

| Enzyme inhibition | Modulates metabolic pathways | |

| Cosmetics | Skin care formulations | Enhances texture and stability |

| Anti-aging products | Maintains skin elasticity, reduces fine lines |

Case Studies

Case Study 1: Antioxidant Efficacy

In a study published by the Brazilian Journal of Pharmaceutical Sciences, this compound was evaluated for its antioxidant properties in skin care formulations. The results indicated a significant reduction in oxidative markers when incorporated into topical applications .

Case Study 2: Cosmetic Stability

A formulation study demonstrated that incorporating this compound improved the stability and sensory attributes of creams. The Box-Behnken design was used to optimize the formulation, leading to enhanced consumer satisfaction due to better moisturizing effects and reduced greasiness .

Mecanismo De Acción

The mechanism of action of (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of a carboxylic acid.

(2S,4S)-4-(acetylthio)-1-ethylpyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an acetylthio group and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

Overview

(2S,4S)-4-(Acetylthio)-1-methylpyrrolidine-2-carboxylic acid, with the CAS number 176589-29-0 and molecular formula C8H13NO3S, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 203.26 g/mol

- Structure : The compound features a pyrrolidine ring with an acetylthio group and a carboxylic acid functionality, which are crucial for its biological activity.

The precise mechanism of action for this compound has not been extensively documented in the literature. However, similar compounds in its class have shown interactions with various biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in cancer pathways, such as MDM2 (Murine Double Minute 2), which is crucial for regulating the p53 tumor suppressor protein .

- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. For instance:

- In vitro Studies : Certain pyrrolidine derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor effects .

- Case Study : A related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of MDM2 | |

| Antimicrobial Activity | Similar compounds show effectiveness |

Case Studies

- MDM2 Inhibition : Research on spirooxindoles has highlighted the importance of structural modifications leading to potent MDM2 inhibitors. The incorporation of acetylthio groups may enhance binding affinity and selectivity towards MDM2 .

- Xenograft Models : Studies involving related pyrrolidine derivatives showed significant tumor growth inhibition in animal models, suggesting that this compound could exhibit similar effects if further investigated.

Propiedades

IUPAC Name |

(2S,4S)-4-acetylsulfanyl-1-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(8(11)12)9(2)4-6/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAKTIULHQSJER-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(N(C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1C[C@H](N(C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.